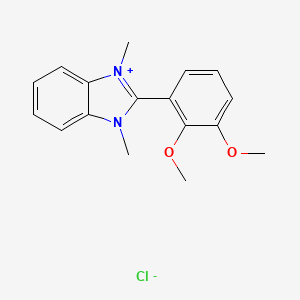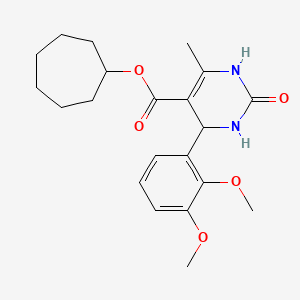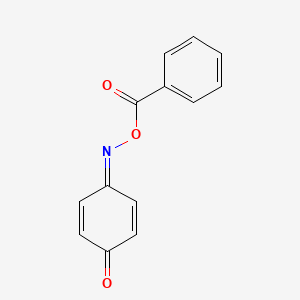
2-amino-6-chloro-4-(2,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-6-chloro-4-(2,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a chromene derivative that possesses a unique chemical structure, making it a promising candidate for drug development.
作用机制
The mechanism of action of 2-amino-6-chloro-4-(2,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects through the modulation of various signaling pathways, including the PI3K/Akt and MAPK pathways. It has also been suggested that the anticancer activity of 2-amino-6-chloro-4-(2,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile is due to its ability to induce apoptosis and inhibit angiogenesis.
Biochemical and Physiological Effects
2-amino-6-chloro-4-(2,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to exhibit various biochemical and physiological effects. It has been reported to possess potent antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases. In addition, this compound has been shown to exhibit anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases, such as rheumatoid arthritis. Moreover, 2-amino-6-chloro-4-(2,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to inhibit cancer cell growth and induce cell death, making it a potential anticancer agent.
实验室实验的优点和局限性
One of the advantages of using 2-amino-6-chloro-4-(2,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. Moreover, this compound has been extensively studied for its pharmacological activities, making it a well-characterized compound. However, one of the limitations of using 2-amino-6-chloro-4-(2,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
未来方向
There are several future directions for the research on 2-amino-6-chloro-4-(2,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile. One of the directions is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to optimize its chemical structure to increase its solubility and bioavailability. Moreover, further studies are needed to understand its mechanism of action and to identify its molecular targets. Additionally, the potential of 2-amino-6-chloro-4-(2,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile as a therapeutic agent for other diseases, such as diabetes and cardiovascular diseases, should be explored.
合成方法
The synthesis of 2-amino-6-chloro-4-(2,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile involves several steps. The first step is the reaction of 2,5-dimethoxybenzaldehyde with malononitrile to form a pyridine intermediate. The pyridine intermediate is then reacted with 2-chloro-3-formylchromone to produce the desired product. The synthesis of 2-amino-6-chloro-4-(2,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been optimized to increase the yield and purity of the product.
科学研究应用
2-amino-6-chloro-4-(2,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been tested on various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has shown promising results in inhibiting cancer cell growth and inducing cell death. In addition, 2-amino-6-chloro-4-(2,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2-amino-6-chloro-4-(2,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c1-23-9-3-4-15(24-2)10(5-9)17-11-6-13(19)14(22)7-16(11)25-18(21)12(17)8-20/h3-7,17,22H,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATXVBPGZVCUQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=CC(=C(C=C3OC(=C2C#N)N)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-chloro-4-(2,5-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-butyl-6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4956891.png)


![N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(4-bromobenzamide)](/img/structure/B4956922.png)
![diethyl [2-(4-chloro-3-methylphenoxy)ethyl]malonate](/img/structure/B4956928.png)
![2-[(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methoxy-1-naphthyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B4956929.png)
![5-{3-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4956935.png)
![4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole](/img/structure/B4956940.png)
![8-(1-benzothien-2-ylmethyl)-1-ethyl-3-(3-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4956943.png)
![N-[3-(3-methoxyphenyl)propyl]-1-(2-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4956951.png)
![methyl 2-{[(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4956964.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4956975.png)
